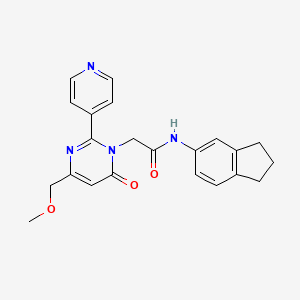

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a pyridinyl group at position 2, a methoxymethyl group at position 4, and an acetamide side chain linked to a dihydroindenyl moiety. The methoxymethyl group may enhance solubility, while the dihydroindenyl moiety could influence lipophilicity and membrane permeability .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-14-19-12-21(28)26(22(25-19)16-7-9-23-10-8-16)13-20(27)24-18-6-5-15-3-2-4-17(15)11-18/h5-12H,2-4,13-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFIIGRWRWVBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl acetamide core This can be achieved through the reaction of indene with acetic anhydride in the presence of a suitable catalyst, such as aluminum chloride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and inflammation.

Industry: It can be used in the production of advanced materials and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Variations

The compound shares core similarities with several analogs documented in recent literature:

- Compound 11p (): Features a benzodiazepine-fused pyrimidinone core with a butenyl substituent and a methylphenyl acetamide group. Unlike the target compound, 11p lacks the methoxymethyl group but incorporates a bulky benzodiazepine moiety, which may reduce solubility compared to the target compound .

- Compound 7h (): Contains a pyrimido[4,5-d]pyrimidinone core with a dimethylamino-pentanoyl side chain. The absence of a pyridinyl group and the presence of a valine-derived substituent suggest divergent binding interactions compared to the target compound .

- Compounds m, n, o (): These stereoisomers share a tetrahydropyrimidinyl-acetamide backbone but differ in stereochemistry and phenoxyacetamide substituents. Their structural complexity highlights how stereochemical variations can drastically alter pharmacokinetic profiles, a consideration relevant to the dihydroindenyl group in the target compound .

Functional Group Impact on Properties

- Methoxymethyl vs. Methyl/Bulky Groups : The methoxymethyl group in the target compound likely improves aqueous solubility compared to methyl or benzodiazepine substituents in analogs like 11p .

- Pyridinyl vs. Amino Substitutions: The pyridinyl group at position 2 may enhance π-π stacking interactions in target binding, whereas amino-substituted analogs (e.g., 7h) could prioritize hydrogen bonding .

Analytical Comparisons: NMR Profiling

As demonstrated in , NMR chemical shift analysis of regions A (positions 39–44) and B (positions 29–36) can identify structural modifications in analogs. For the target compound, key shifts would likely occur in regions adjacent to the methoxymethyl and dihydroindenyl groups, distinguishing it from compounds like 1 and 7 in , where shifts correlate with substituent electronegativity and steric effects .

Data Table: Structural and Inferred Property Comparison

*Values estimated based on structural features and analogous data.

Research Findings and Implications

- Solubility vs. Bioactivity : The methoxymethyl group in the target compound may strike a balance between solubility (critical for oral bioavailability) and target engagement, contrasting with highly lipophilic analogs like 11p .

- Lumping Strategy Relevance: Per , the target compound and its analogs could be grouped as "pyrimidinone derivatives" for studying shared reactivity or metabolism, though substituent-specific effects (e.g., methoxymethyl vs. phenoxy) necessitate individualized analysis .

Biological Activity

The compound N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

- Indene moiety : The 2,3-dihydro-1H-inden-5-yl group is thought to play a crucial role in the compound's interaction with biological targets.

- Pyrimidine ring : The presence of the pyrimidine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological macromolecules.

- Methoxymethyl substituent : This group may enhance lipophilicity and bioavailability.

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antiviral Properties : Some studies suggest that derivatives of similar structures have shown antiviral activity against several viruses by inhibiting their replication mechanisms .

- Antitumor Activity : Preliminary data indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on HeLa and A375 cancer cell lines. The results demonstrated an IC50 value of approximately 1.5 µM, indicating significant antiproliferative activity .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds. It was found that similar structures could inhibit viral entry into host cells, suggesting a potential application in treating viral infections .

Comparative Biological Activity

| Activity Type | IC50 Value (µM) | Target |

|---|---|---|

| Cytotoxicity (HeLa) | 1.5 | Cancer Cells |

| Antiviral Activity | Not specified | Viral Replication |

| CDK Inhibition | 0.36 | Cyclin-dependent Kinases (CDK2) |

Safety Profile

Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses, but comprehensive studies are required for conclusive evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.